
Iminodiacetic acid ethylester
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Overview
Description
Iminodiacetic acid ethylester is an organic compound that belongs to the class of iminodiacetic acids. It is characterized by the presence of an ethyl ester group attached to the iminodiacetic acid structure. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iminodiacetic acid ethylester typically involves the esterification of iminodiacetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction can be represented as follows:
HN(CH2COOH)2+C2H5OH→HN(CH2COOC2H5)2+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
Iminodiacetic acid ethylester undergoes hydrolysis under acidic or basic conditions to yield iminodiacetic acid or its conjugate base.
Acid-Catalyzed Hydrolysis
Reagents/Conditions : H₂O, H⁺ (e.g., H₂SO₄), reflux.
Mechanism :
-
Protonation of the ester carbonyl enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Elimination of ethanol regenerates the carboxylic acid .
Product : Iminodiacetic acid .
Base-Promoted Hydrolysis (Saponification)
Reagents/Conditions : NaOH/KOH, aqueous ethanol, heat.
Mechanism :
-
Hydroxide ion attacks the carbonyl carbon.
-
Alkoxide intermediate collapses, releasing ethoxide.
-
Acidification yields iminodiacetic acid .
Product : Potassium iminodiacetate (e.g., EBMA-IDA-K⁺) .
Oxidation Reactions
The ethyl ester group is susceptible to oxidation, yielding carboxylic acid derivatives.
Reagents/Conditions :
-
Strong Oxidizers : KMnO₄ (acidic/neutral), CrO₃.
-
Metal-Mediated : Ce(IV) in acidic perchlorate/sulfate media .
Example Reaction with Ce(IV) :
-
Stoichiometry : 2:1 Ce(IV)/BIDA (benzyliminodiacetic acid) .
-
Products : Benzaldehyde, formaldehyde, CO₂ via radical intermediates and decarboxylation .
Reduction Reactions
Reduction targets the ester group, converting it to an alcohol.
Reagents/Conditions : LiAlH₄ (anhydrous ether), NaBH₄ (less common).
Product : Iminodiacetic acid ethyl alcohol.
Substitution Reactions
The ester group participates in nucleophilic substitution, enabling derivatization.
Aminolysis
Reagents/Conditions : Primary amines (e.g., ethylenediamine), THF/DMF, KHCO₃.
Example : Synthesis of N-substituted IDA derivatives via double substitution with t-butyl bromoacetate .
Transesterification
Reagents/Conditions : Alcohol (e.g., methanol), acid catalyst.
Product : Methyl ester analog .
Metal Chelation and Complexation
The compound acts as a tridentate ligand, forming stable complexes with metal ions via N and O donors.
Key Applications :
-
Metal Ion Separation : Selective binding to Cu²⁺, Zn²⁺, and Fe³⁺ .
-
Biomedical Imaging : Technetium-99m complexes in hepatobiliary scans .
Mechanism :
-
Coordination through nitrogen and two carboxylate oxygens.
-
Formation of five-membered chelate rings enhances complex stability .
Comparative Reactivity with Related Compounds
Property | This compound | EDTA | Nitrilotriacetic Acid (NTA) |
---|---|---|---|
Chelating Sites | 3 (N, 2O) | 6 | 4 |
Metal Preference | Transition metals | Broad spectrum | Light transition metals |
Ester Reactivity | High | None | None |
Hydrolysis Rate | Moderate | N/A | N/A |
Scientific Research Applications
Iminodiacetic acid ethylester, also known as Iminodiacetic Acid Diethyl Ester (IDDAE), is a chemical compound with a wide range of applications, particularly in the pharmaceutical industry as a drug intermediate . Its unique chemical structure and reactivity make it a versatile building block for synthesizing various pharmaceutical compounds .
Chemical Properties and Structure of IDDAE
IDDAE features two ethyl ester groups attached to an iminodiacetic acid backbone . Its chemical formula is C10H17NO4, with a molecular weight of approximately 201.25 g/mol . The presence of the imine functional group (C=N) enhances its reactivity, which allows the formation of new chemical bonds under mild conditions, streamlining the drug formulation process . IDDAE exhibits a reactivity profile that includes nucleophilic attack and cyclization reactions, which is paramount in synthetic organic chemistry for creating drug intermediates .
Applications in Drug Discovery
IDDAE serves as a precursor for a wide range of pharmacologically active compounds, which has propelled research efforts and led to the discovery of novel drugs . As scientists continue to explore IDDAE's potential, its applications in drug design are expected to expand . Its use in the synthesis of drug intermediates enhances reaction efficiency, leading to higher yields and purities in the final product, which is critical in pharmaceutical production .
Cost-Effectiveness
The efficiency of IDDAE in chemical transformations can reduce production costs . Pharmaceutical companies that integrate IDDAE into their synthesis processes may experience lower operational costs, resulting in more competitive pricing for their products .
Environmentally Friendly Processes
IDDAE promotes greener chemistry by facilitating reactions that require less harsh solvents and conditions . This improves safety for lab personnel and reduces environmental impact, aligning with the industry's shift toward sustainable practices .
Improved Drug Stability
The use of IDDAE in drug formulation can lead to improved stability of the resulting compounds, which is particularly important for medications that need to maintain their efficacy over extended periods .
Conventional Synthesis
Traditional synthesis methods involve the direct condensation of diethyl oxalate and ammonia . This method is straightforward but can be limited by the reaction conditions and yields .
Green Synthesis Approaches
Recent advancements in green chemistry have led to more sustainable synthesis methods for IDDAE . These approaches utilize renewable resources and environmentally benign solvents, minimizing waste and enhancing overall efficiency .
Oncology
IDDAE has been utilized to develop novel anticancer agents that demonstrate enhanced efficacy and reduced side effects . The incorporation of IDDAE into the synthesis of these compounds has streamlined the process, facilitating faster drug discovery .
Antibiotics
In the development of new antibiotics, IDDAE has been instrumental in synthesizing compounds that target resistant bacterial strains . The efficiency of IDDAE in forming complex structures has led to the discovery of promising leads that are currently undergoing clinical trials .
Iminodiacetic Acid (IDA) Derivatives
Mechanism of Action
The mechanism of action of iminodiacetic acid ethylester involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid structure act as electron donors, forming stable complexes with metal ions. This chelation process is crucial in various applications, including metal ion separation and purification.
Comparison with Similar Compounds
Nitrilotriacetic acid: Another chelating agent with a similar structure but with an additional carboxymethyl group.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a more complex structure and higher chelating capacity.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with even more donor atoms, providing stronger metal ion binding.
Uniqueness: Iminodiacetic acid ethylester is unique due to its specific structure, which allows for selective chelation of certain metal ions. Its ethyl ester group also provides distinct reactivity compared to other chelating agents, making it valuable in specific applications where other chelating agents may not be suitable.
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11NO4/c1-2-11-6(10)4-7-3-5(8)9/h7H,2-4H2,1H3,(H,8,9) |
InChI Key |
VVKZCUGDWOHEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCC(=O)O |
Origin of Product |
United States |
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